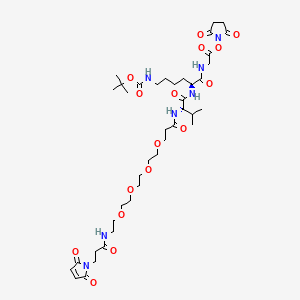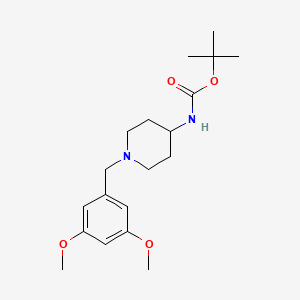![molecular formula C14H25N5O3 B11829434 tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B11829434.png)
tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-N-[2-Azido-5-(Dimethylcarbamoyl)cyclohexyl]carbamate ist eine komplexe organische Verbindung mit der Summenformel C14H25N5O3
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von tert-Butyl-N-[2-Azido-5-(Dimethylcarbamoyl)cyclohexyl]carbamate beinhaltet typischerweise die Reaktion von Benzyl-N-[(1S,2R,4S)-2-{[(tert-Butoxy)carbonyl]amino}-4-(Dimethylcarbamoyl)cyclohexyl]carbamate mit Oxalsäure . Die Reaktion wird unter inerten Atmosphärenbedingungen bei Raumtemperatur durchgeführt, um die Stabilität der Azidogruppe zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab, wobei Batchreaktoren und Durchflussreaktoren eingesetzt werden, um Ausbeute und Reinheit zu optimieren. Der Einsatz von automatisierten Systemen und strengen Qualitätskontrollmaßnahmen stellt die Konsistenz und Sicherheit der produzierten Verbindung sicher.
Analyse Chemischer Reaktionen
Arten von Reaktionen
tert-Butyl-N-[2-Azido-5-(Dimethylcarbamoyl)cyclohexyl]carbamate unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Azidogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen und Amine oder andere Derivate bilden.
Reduktionsreaktionen: Die Azidogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einem Amin reduziert werden.
Cycloadditionsreaktionen: Die Azidogruppe kann Cycloadditionsreaktionen eingehen, wie z. B. die Huisgen-1,3-dipolare Cycloaddition, um Triazole zu bilden.
Häufige Reagenzien und Bedingungen
Nukleophile Substitution: Reagenzien wie Natriumazid und Lösungsmittel wie Dimethylformamid (DMF) werden häufig verwendet.
Reduktion: Wasserstoffgas und Palladium auf Kohlenstoff (Pd/C) sind typische Reagenzien.
Cycloaddition: Kupfer(I)-Katalysatoren werden häufig bei Cycloadditionsreaktionen eingesetzt.
Hauptprodukte
Amine: Aus Reduktionsreaktionen.
Triazole: Aus Cycloadditionsreaktionen.
Wissenschaftliche Forschungsanwendungen
tert-Butyl-N-[2-Azido-5-(Dimethylcarbamoyl)cyclohexyl]carbamate hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt in der organischen Synthese verwendet, insbesondere bei der Bildung komplexer Moleküle.
Biologie: Wird bei Biokonjugationstechniken eingesetzt, bei denen die Azidogruppe mit Alkin-funktionalisierten Biomolekülen reagiert.
Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Synthese pharmakologisch aktiver Verbindungen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-N-[2-Azido-5-(Dimethylcarbamoyl)cyclohexyl]carbamate beinhaltet seine Reaktivität aufgrund der Azidogruppe. Diese Gruppe kann verschiedene chemische Transformationen eingehen, wodurch die Verbindung als vielseitiges Zwischenprodukt in synthetischen Pfaden fungiert. Die molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und der Art der chemischen Reaktionen ab, die sie durchläuft .
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate involves its reactivity due to the azido group. This group can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- tert-Butyl-N-[(1R,2S,5S)-2-Amino-5-(Dimethylcarbamoyl)cyclohexyl]carbamate Oxalat
- tert-Butyl [(1R,2S,5S)-2-Amino-5-(Dimethylamino)carbonyl]cyclohexylcarbamate Oxalat
Einzigartigkeit
tert-Butyl-N-[2-Azido-5-(Dimethylcarbamoyl)cyclohexyl]carbamate ist aufgrund seiner Azidogruppe einzigartig, die eine besondere Reaktivität und Vielseitigkeit in der chemischen Synthese verleiht. Dies macht es besonders wertvoll bei Anwendungen, die spezifische chemische Transformationen erfordern, die mit anderen Verbindungen nicht so einfach zu erreichen sind.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O3/c1-14(2,3)22-13(21)16-11-8-9(12(20)19(4)5)6-7-10(11)17-18-15/h9-11H,6-8H2,1-5H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJZCKRMMBTVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1N=[N+]=[N-])C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![diethyl (5aS,9aR)-3-phenyl-5a,6,8,9-tetrahydro-1H-azirino[2,1-j]quinoline-7,7(3H)-dicarboxylate](/img/structure/B11829359.png)
![sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B11829365.png)
![(3S)-methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11829375.png)


![(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-7,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane]-3,5'(6H)-dione](/img/structure/B11829394.png)
![ethyl (2E)-3-{6-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829395.png)







